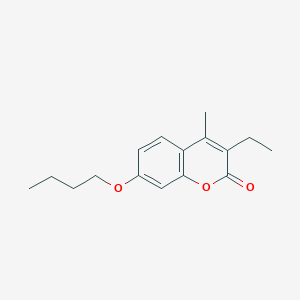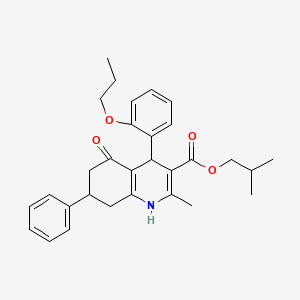![molecular formula C22H21NO4 B5213713 propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate, also known as MNPA, is a synthetic compound that belongs to the class of naphthoylindole derivatives. MNPA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of pharmacology.
Aplicaciones Científicas De Investigación
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. This compound has been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in pain perception, inflammation, and cancer cell growth. This compound has also been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.
Mecanismo De Acción
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate acts as a partial agonist of the CB1 and CB2 receptors. When this compound binds to these receptors, it activates them, leading to the inhibition of pain perception and inflammation. This compound also inhibits the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also been found to have a good safety profile, which makes it suitable for use in animal studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacological properties are not fully understood. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound.
Direcciones Futuras
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate has several potential future directions for scientific research. This compound has been found to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. This compound has also been found to have anti-inflammatory and analgesic properties, and further research is needed to determine its potential as a treatment for pain and inflammation. Finally, this compound has been found to activate the CB1 and CB2 receptors, which are involved in a range of physiological processes. Further research is needed to determine the potential applications of this compound in these processes.
Métodos De Síntesis
Propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid and propylamine to obtain the final product, this compound.
Propiedades
IUPAC Name |
propyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-3-12-27-22(25)15-8-10-18(11-9-15)23-21(24)19-13-16-6-4-5-7-17(16)14-20(19)26-2/h4-11,13-14H,3,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNPLITDQCXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![[1-(2,6-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5213652.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5213696.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)
